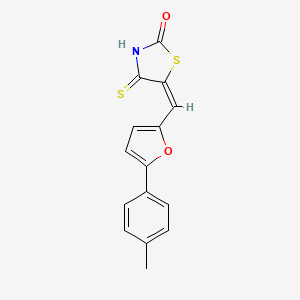
(E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one is a useful research compound. Its molecular formula is C15H11NO2S2 and its molecular weight is 301.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The thiazolidinone framework, notably with furan moiety, has been investigated for its potential in cancer treatment. The synthesized compounds in this domain have displayed moderate to strong antiproliferative activity, particularly in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety significantly enhances its anticancer properties, with some derivatives showing potent activity against cell lines tested (Chandrappa et al., 2009). Additionally, these compounds have demonstrated an ability to inhibit tumor growth and angiogenesis in vivo, making them potential candidates for anticancer therapy (Chandrappa et al., 2010).
HIV-1 Fusion Inhibition
Derivatives of thiazolidinone, specifically those containing the furan moiety, have been designed and tested as HIV-1 entry inhibitors. These compounds effectively blocked HIV-1 mediated cell-cell fusion and the formation of the gp41 six-helix bundle, showing promise as potential HIV-1 fusion inhibitors (Jiang et al., 2011).
Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1)
A novel ASK1 inhibitor scaffold incorporating thiazolidinone with the furan moiety has been identified and synthesized. This compound and its derivatives have shown the ability to inhibit ASK1, a kinase associated with various human disorders. The inhibition of ASK1 by these compounds suggests potential pharmaceutical applications in treating diseases related to ASK1 overactivity (Volynets et al., 2013).
Antimicrobial Activity
Thiazolidinone derivatives, particularly those combined with pyridine and pyrazole heterocycles, have been developed and tested for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Desai et al., 2022).
Hypoglycemic Activity
Thiazolidinone compounds, when fused with other structural moieties like furan, have demonstrated hypoglycemic activity. The presence of electron-donating groups has been linked to significant activity in lowering blood glucose levels, indicating their potential as agents for managing diabetes (Kumar et al., 2021).
Properties
IUPAC Name |
(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c1-9-2-4-10(5-3-9)12-7-6-11(18-12)8-13-14(19)16-15(17)20-13/h2-8H,1H3,(H,16,17,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGMEBXDBRCEQM-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[2-(4-Formylphenoxy)acetyl]amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2580053.png)
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2580054.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2580055.png)

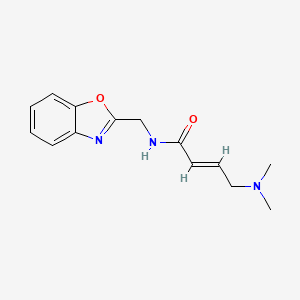
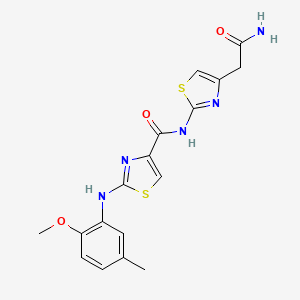

![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2580064.png)

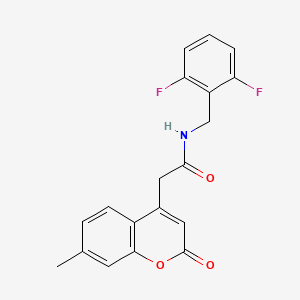

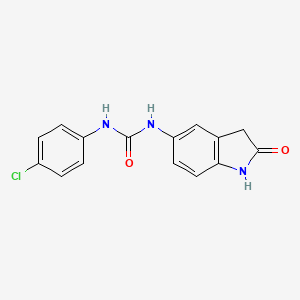

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)
